1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16355122
InChI: InChI=1S/C23H24N6O2/c1-30-19-8-6-17(7-9-19)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)18-4-3-5-20(14-18)31-2/h3-9,14-16H,10-13H2,1-2H3
SMILES:
Molecular Formula: C23H24N6O2
Molecular Weight: 416.5 g/mol

1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC16355122

Molecular Formula: C23H24N6O2

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C23H24N6O2
Molecular Weight 416.5 g/mol
IUPAC Name 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C23H24N6O2/c1-30-19-8-6-17(7-9-19)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)18-4-3-5-20(14-18)31-2/h3-9,14-16H,10-13H2,1-2H3
Standard InChI Key UZJSXZMZDHBQQN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)OC

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is C<sub>23</sub>H<sub>24</sub>N<sub>6</sub>O<sub>2</sub>, with a molecular weight of 416.5 g/mol. Its IUPAC name reflects the substitution pattern: a 4-methoxyphenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core and a 4-(3-methoxyphenyl)piperazine moiety at position 4 (Figure 1).

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC<sub>23</sub>H<sub>24</sub>N<sub>6</sub>O<sub>2</sub>
Molecular Weight416.5 g/mol
IUPAC Name1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
SMILES NotationCOC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)OC
Topological Polar Surface Area88.3 Ų (estimated)
Hydrogen Bond Donors/Acceptors0/8

The piperazine ring introduces conformational flexibility, potentially enhancing binding interactions with biological targets such as G-protein-coupled receptors (GPCRs). The methoxy groups at the para (C4) and meta (C3) positions of the phenyl rings may influence electronic properties and solubility.

Computational and In Silico Insights

Predicted ADMET properties (Table 2) highlight challenges and opportunities for drug development:

Table 2: Predicted ADMET Properties

ParameterPredictionImplication
LogP (Octanol-Water)3.2Moderate lipophilicity
Solubility (Water)0.02 mg/mLLow aqueous solubility
CYP2D6 InhibitionHigh probabilityRisk of drug-drug interactions
Blood-Brain BarrierPermeablePotential CNS activity

Molecular docking studies suggest strong interactions with the ATP-binding sites of kinases (e.g., binding energy ≤ -9.5 kcal/mol for CDK2). The piperazine nitrogen atoms form hydrogen bonds with Asp86 and Lys89 residues, while the methoxyphenyl groups engage in hydrophobic interactions.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis with low yields (~15–30%) for similar compounds .

  • Solubility Issues: High logP values necessitate formulation strategies (e.g., nanoemulsions) .

  • Uncharacterized Toxicity: Piperazine derivatives may exhibit off-target effects on cardiac ion channels.

Future research should prioritize:

  • Optimized Synthetic Protocols: Flow chemistry or microwave-assisted reactions to improve efficiency.

  • Comprehensive Bioassays: Screening against kinase panels, antimicrobial strains, and neuronal receptors.

  • Prodrug Development: Phosphate or glycoside conjugates to enhance solubility.

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